N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide is a complex organic compound with significant potential in pharmacological applications. The compound features a unique structure that combines elements of dibenzo[b,f][1,4]oxazepine and acetamide functionalities. Its molecular formula is and it has a molecular weight of approximately 366.41 g/mol. This compound is classified under heterocyclic compounds, particularly those containing nitrogen and oxygen in their rings.
The synthesis of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. Key methods include:
Technical details regarding reaction conditions, solvents, and catalysts are critical for optimizing yield and purity.
The molecular structure of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide can be represented as follows:
InChI=1S/C21H22N2O4/c1-13(2)24-19(25)20-17(15(24)12-22)14-5-3-4-6-16(14)21(20)23/h3-6,12H,7-11H2,1-2H3,(H,22,24)
This representation highlights the connectivity of atoms within the molecule.
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide can participate in various chemical reactions:
These reactions are essential for synthesizing derivatives with enhanced biological properties.
The mechanism of action for N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide primarily involves modulation of neurotransmitter receptors. Studies indicate that compounds in this class may act as selective inhibitors or antagonists at specific receptor sites such as dopamine receptors.
Research shows that related compounds exhibit significant affinity for dopamine D2 receptors, suggesting potential applications in treating disorders related to dopamine dysregulation.
Relevant data include:
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methylphenoxy)acetamide has several scientific uses:
This compound represents a promising area of research with implications for developing new therapeutic agents targeting neurological disorders.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: